(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is a versatile material used in scientific research. Its unique structure and properties make it valuable for applications in various fields, including drug discovery, catalysis, and materials science1.
Molecular Structure Analysis
The molecular structure of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is unique and contributes to its versatile applications in scientific research1. However, detailed structural analysis information is not available.
Chemical Reactions Analysis
Specific information on the chemical reactions involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” contribute to its applications in various fields1. However, detailed property analysis information is not available.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research highlights the diverse synthetic applications and chemical transformations of carbazole derivatives. For instance, Martin and Prasad (2007) discussed the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride, leading to various products including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, showcasing the versatility of carbazole compounds in organic synthesis Martin & Prasad, 2007.
Photophysical Studies
Ghosh et al. (2013) synthesized two new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating their sensitivity to solvent polarity and hydrogen bonding. This study provides insights into the solution phase photophysics of carbazole derivatives, highlighting their potential in photophysical applications Ghosh et al., 2013.
Biomedical and Antimicrobial Applications
Research into the biological activities of carbazole derivatives has shown potential antimicrobial properties. A study by Gu and Wang (2010) on the synthesis of novel 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid revealed pronounced antibacterial activities against several bacteria strains, suggesting the potential use of carbazole derivatives in developing new antimicrobial agents Gu & Wang, 2010.
Photoinitiators for Polymerization
Research by Zhao et al. (2011) on the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a carbazole photoinitiator, shows the utility of carbazole derivatives in polymer science, particularly in photopolymerization processes. This highlights another dimension of carbazole applications, emphasizing its importance in material science Zhao et al., 2011.
Safety And Hazards
Specific safety and hazard information for “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.
Future Directions
The future directions of research and applications involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODQVCCADXQRDY-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.